yGsy2p-IN-H23

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

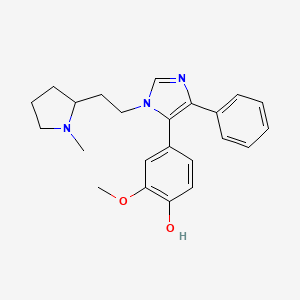

yGsy2p-IN-H23: est un inhibiteur puissant et de première classe spécialement conçu pour cibler la glycogène synthase 2 de la levure (yGsy2p). Il présente une valeur IC50 de 875 µM pour la glycogène synthase 1 humaine (hGYS1). Ce composé se lie précisément dans la poche de liaison du diphosphate d'uridine glucose de yGsy2p .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de yGsy2p-IN-H23 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement.

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir l'efficacité et la sécurité du composé à des fins de recherche.

Analyse Des Réactions Chimiques

Types de réactions : yGsy2p-IN-H23 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en sa forme réduite.

Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués de this compound.

Applications de la recherche scientifique

This compound est principalement utilisé dans la recherche scientifique pour étudier les maladies de stockage du glycogène (MSG). Ses applications comprennent :

Chimie : Enquêter sur les mécanismes d'inhibition des enzymes glycogène synthase.

Biologie : Étudier le rôle de la glycogène synthase dans le métabolisme cellulaire et le stockage d'énergie.

Médecine : Explorer les applications thérapeutiques potentielles pour le traitement des MSG et des troubles métaboliques associés.

Industrie : Développement de nouveaux inhibiteurs pour les enzymes glycogène synthase pour la recherche et l'utilisation thérapeutique potentielle

Mécanisme d'action

This compound exerce ses effets en se liant à la poche de liaison du diphosphate d'uridine glucose de la glycogène synthase 2 de la levure (yGsy2p). Cette liaison inhibe l'activité de l'enzyme, réduisant ainsi la synthèse du glycogène. Les cibles moléculaires du composé comprennent la glycogène synthase 2 de la levure et la glycogène synthase 1 humaine, avec une valeur IC50 de 875 µM pour cette dernière .

Applications De Recherche Scientifique

yGsy2p-IN-H23 is primarily used in scientific research to study glycogen storage diseases (GSDs). Its applications include:

Chemistry: Investigating the inhibition mechanisms of glycogen synthase enzymes.

Biology: Studying the role of glycogen synthase in cellular metabolism and energy storage.

Medicine: Exploring potential therapeutic applications for treating GSDs and related metabolic disorders.

Industry: Developing new inhibitors for glycogen synthase enzymes for research and potential therapeutic use

Mécanisme D'action

yGsy2p-IN-H23 exerts its effects by binding within the uridine diphosphate glucose binding pocket of yeast glycogen synthase 2 (yGsy2p). This binding inhibits the enzyme’s activity, thereby reducing glycogen synthesis. The compound’s molecular targets include yeast glycogen synthase 2 and human glycogen synthase 1, with an IC50 value of 875 µM for the latter .

Comparaison Avec Des Composés Similaires

Composés similaires :

yGsy2p-IN-1 : Un autre inhibiteur puissant pour la glycogène synthase 2 de la levure, avec une valeur IC50 de 2,75 µM pour la glycogène synthase 1 humaine.

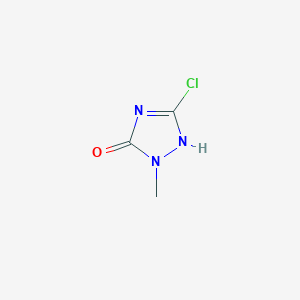

yGsy2p-IN-H23 : Un inhibiteur pyrazole utilisé pour les maladies de stockage du glycogène.

Unicité : this compound est unique en raison de sa liaison spécifique dans la poche de liaison du diphosphate d'uridine glucose de yGsy2p, ce qui en fait un inhibiteur de première classe. Sa grande spécificité et sa puissance en font un outil précieux pour étudier les enzymes glycogène synthase et les voies métaboliques associées .

Propriétés

IUPAC Name |

2-methoxy-4-[3-[2-(1-methylpyrrolidin-2-yl)ethyl]-5-phenylimidazol-4-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-25-13-6-9-19(25)12-14-26-16-24-22(17-7-4-3-5-8-17)23(26)18-10-11-20(27)21(15-18)28-2/h3-5,7-8,10-11,15-16,19,27H,6,9,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPHAIXUDLLWHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN2C=NC(=C2C3=CC(=C(C=C3)O)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7881905.png)

![N-[(E)-2-[4-(2-iodoethyl)quinolin-8-yl]ethenyl]aniline](/img/structure/B7881957.png)

![tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;[(2R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B7881964.png)

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B7881980.png)

![tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B7881988.png)